molecular formula C19H15ClF3N3O2 B2725437 Ethyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 941524-40-9

Ethyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate

Cat. No.: B2725437
CAS No.: 941524-40-9
M. Wt: 409.79
InChI Key: AHLWUCSYCXKOFG-UHFFFAOYSA-N
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Description

“Ethyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate” is a chemical compound that has been studied for its potential applications in the agrochemical and pharmaceutical industries . It is known to be an impurity of Sorafenib, a multiple kinase inhibitor targeting both RAF and receptor tyrosine kinases that promote angiogenesis .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which include the compound , has been a topic of interest in the agrochemical and pharmaceutical industries . A process for preparing related compounds involves reacting the compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a pyridine moiety. These structural motifs are thought to contribute to the unique physicochemical properties of the compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound and its derivatives often involve the use of fluorine-containing moieties . For instance, one process involves a Pd-catalyzed coupling reaction .

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate and related compounds have been extensively studied for their chemical synthesis and reactions. These include the synthesis of various derivatives through processes such as diazotization, coupling reactions, aminomethinylation, and cyclocondensation. For example, Ghozlan et al. (2014) synthesized derivatives through diazotization and coupling with β-naphthol and other reagents, exploring the mechanisms and structures of these compounds (Ghozlan et al., 2014). Balogh et al. (2009) focused on the synthesis of 4-substituted and 6-substituted derivatives through a one-step reaction from diethyl 2,6-diraethylpyridine-3,5-dicarboxylates (Balogh et al., 2009).

Biological Activities

Several studies have investigated the potential biological activities of these compounds. Markosyan et al. (2020) developed a synthesis method for ethyl 4'-(phenoxycarbonylamino)-1'H-spiro[cycloheptane-1,2'-naphthalene]-3'-carboxylate and studied its antitumor and anti-monoamine oxidase activities (Markosyan et al., 2020). Similarly, Karabasanagouda and Adhikari (2006) synthesized novel 1,8-naphthyridine derivatives and evaluated their antimicrobial potential (Karabasanagouda & Adhikari, 2006).

Catalytic Applications and Polymerization

The compounds also find applications in catalysis and polymer chemistry. Facchetti et al. (2016) discussed the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction, highlighting the potential of these compounds in catalytic applications (Facchetti et al., 2016). Additionally, Pang et al. (2003) reported the enzymatic oligomerization of ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using horseradish peroxidase, a notable example of their use in polymer chemistry (Pang et al., 2003).

Optical Properties and Sensing Applications

Research has also focused on the optical properties of these compounds and their use in sensing applications. Fa et al. (2015) synthesized a novel fluorescent probe for β-amyloids, showcasing the potential of these compounds in molecular diagnosis, particularly for Alzheimer’s disease (Fa et al., 2015).

Properties

IUPAC Name

ethyl 4-[4-chloro-3-(trifluoromethyl)anilino]-7-methyl-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF3N3O2/c1-3-28-18(27)13-9-24-17-12(6-4-10(2)25-17)16(13)26-11-5-7-15(20)14(8-11)19(21,22)23/h4-9H,3H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLWUCSYCXKOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC(=C(C=C3)Cl)C(F)(F)F)C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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